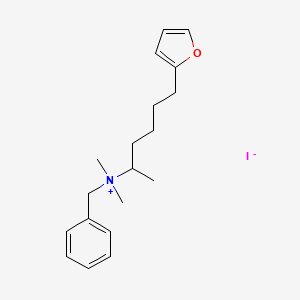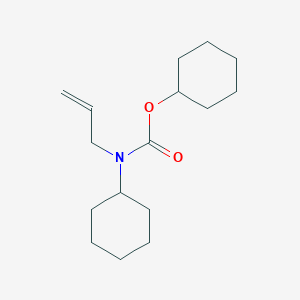
2,2'-Bis(bromomethyl)-3,3'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(bromomethyl)-3,3’-bithiophene is an organobromine compound that features two bromomethyl groups attached to a bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(bromomethyl)-3,3’-bithiophene typically involves the bromination of 3,3’-bithiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 2,2’-positions of the bithiophene ring.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bis(bromomethyl)-3,3’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bis(bromomethyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Methyl-substituted bithiophenes.
Applications De Recherche Scientifique
2,2’-Bis(bromomethyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Material Science: The compound is utilized in the development of novel materials with unique electronic properties.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies:
Mécanisme D'action
The mechanism of action of 2,2’-Bis(bromomethyl)-3,3’-bithiophene in its applications primarily involves its ability to participate in electron transfer processes. The bromomethyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In electronic applications, the bithiophene core contributes to the conjugated system, allowing for efficient charge transport.
Comparaison Avec Des Composés Similaires
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
- 2,2’-Bis(bromomethyl)-1,3-propanediol
- 2,6-Bis(bromomethyl)naphthalene
Comparison:
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,1’-biphenyl: Both compounds have bromomethyl groups, but the bithiophene core provides better electronic properties for semiconducting applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,3-propanediol: The latter is more commonly used as a flame retardant, whereas the former is preferred in electronic applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,6-Bis(bromomethyl)naphthalene: The naphthalene derivative has a different aromatic system, which affects its electronic properties and reactivity.
Propriétés
Numéro CAS |
63286-54-4 |
|---|---|
Formule moléculaire |
C10H8Br2S2 |
Poids moléculaire |
352.1 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-[2-(bromomethyl)thiophen-3-yl]thiophene |
InChI |
InChI=1S/C10H8Br2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-4H,5-6H2 |
Clé InChI |
KBSUPFKEVYJRMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C2=C(SC=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)


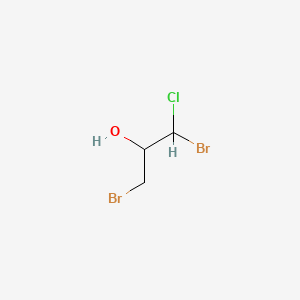


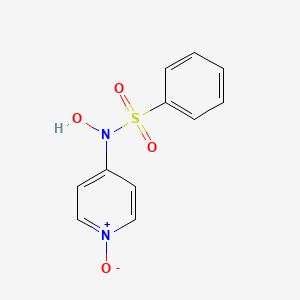
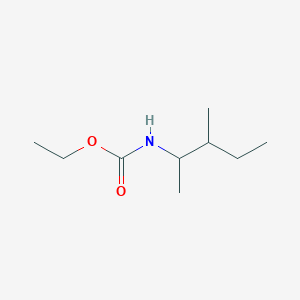
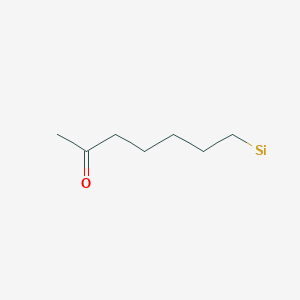
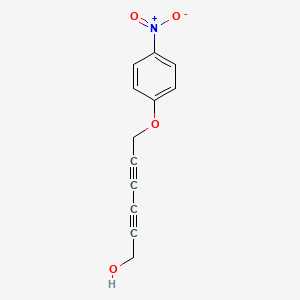
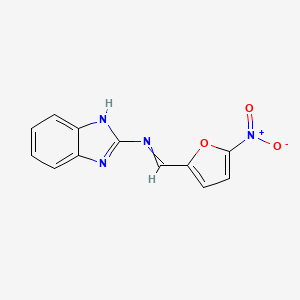
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
